

Application Notes and Protocols for DEG-77 Treatment of MOLM-13 Cells

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Compound of Interest		
Compound Name:	DEG-77	
Cat. No.:	B12377940	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The MOLM-13 cell line, established from a patient with AML, is a widely used preclinical model.[1][2][3] These cells are characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, which leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.[2][4] **DEG-77** is a novel, potent molecular glue degrader that targets both casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2.[5][6][7] By inducing the degradation of these proteins, **DEG-77** has been shown to block cell growth, promote myeloid differentiation, and induce apoptosis in AML cells, making it a promising therapeutic candidate.[5][6][8] In MOLM-13 cells, **DEG-77** has demonstrated a potent antiproliferative effect with an EC50 of 4.0 nM.[9]

This document provides detailed protocols for determining the effective treatment concentration of **DEG-77** in MOLM-13 cells, including methods for assessing cell viability, apoptosis, and target protein degradation.

Data Presentation

Table 1: Quantitative Analysis of **DEG-77** Effects on MOLM-13 Cells



Parameter	Value	Experimental Assay	Notes
EC50	4.0 nM	Cell Viability Assay	Effective concentration for 50% reduction in cell proliferation.[9]
IKZF2 Degradation (DC50)	15.3 nM	Western Blot	Concentration for 50% degradation of IKZF2 protein.[8]
CK1α Degradation (DC50)	10 nM	Western Blot	Concentration for 50% degradation of CK1α protein.[8]

Experimental Protocols

Protocol 1: MOLM-13 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing MOLM-13 suspension cells to ensure optimal health and viability for downstream experiments.

Materials:

- MOLM-13 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution (100X)
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution (0.4%)
- Hemocytometer or automated cell counter



- Serological pipettes
- T-75 cell culture flasks
- Centrifuge

Procedure:

- Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4]
- Cell Thawing: Thaw a cryopreserved vial of MOLM-13 cells rapidly in a 37°C water bath.
 Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Cell Culture: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
- Cell Maintenance: Maintain the cell culture by splitting every 2-3 days to a density of approximately 0.5 x 10^6 cells/mL.[10] To split the culture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.[11] Centrifuge the required volume of cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.

Protocol 2: Cell Viability Assay to Determine EC50

This protocol describes the use of a tetrazolium-based assay (e.g., MTT or WST-8) to measure the metabolic activity of MOLM-13 cells as an indicator of cell viability after treatment with **DEG-77**.[12]

Materials:

- MOLM-13 cells in logarithmic growth phase
- Complete growth medium
- DEG-77 (stock solution in DMSO)



- 96-well flat-bottom microplates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent
- Solubilization buffer (e.g., 0.1 N HCl in anhydrous isopropanol for MTT)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed MOLM-13 cells into a 96-well plate at a density of 5 x 10 4 cells/mL in a final volume of 100 μ L per well.[13]
- Drug Treatment: Prepare serial dilutions of DEG-77 in complete growth medium. Add 100 μL of the diluted DEG-77 solutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 1 μM. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
- Viability Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
- Formazan Solubilization: Centrifuge the plate at 300 x g for 5 minutes and carefully aspirate the medium. Add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.[12]
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the DEG-77 concentration and use a non-linear regression model to determine the EC50 value.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining



This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following **DEG-77** treatment, based on Annexin V and Propidium Iodide (PI) staining.[15][16] [17]

Materials:

- MOLM-13 cells treated with DEG-77
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Ice-cold PBS
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting: Treat MOLM-13 cells with various concentrations of DEG-77
 (e.g., 10 nM, 100 nM) for 48 hours.[8] Harvest the cells by centrifugation at 300 x g for 5
 minutes.
- Cell Washing: Wash the cells twice with ice-cold PBS.[18]
- Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.[18]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[18] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[17]

Protocol 4: Western Blot Analysis of IKZF2 and CK1α Degradation



This protocol is used to detect the degradation of IKZF2 and CK1 α proteins in MOLM-13 cells after treatment with **DEG-77**.[8][10]

Materials:

- MOLM-13 cells treated with DEG-77
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
- Primary antibodies (anti-IKZF2, anti-CK1α, anti-β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Imaging system

Procedure:

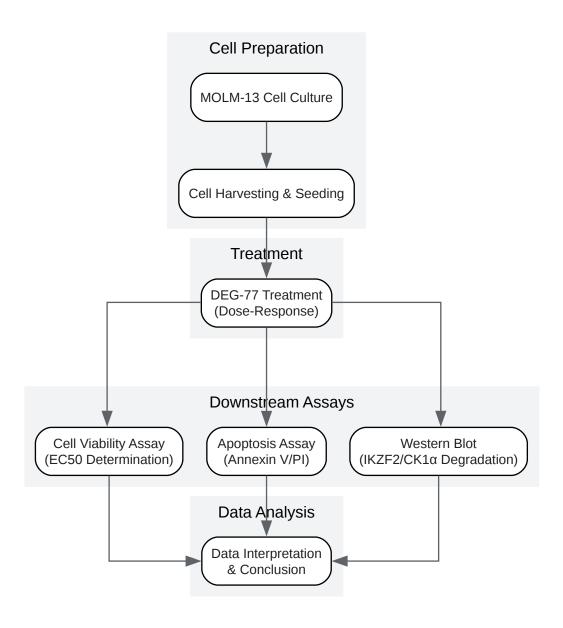
- Cell Lysis: Treat MOLM-13 cells with a range of DEG-77 concentrations for 24 hours.[8]
 Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.[19]
- Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at
 4°C. Determine the protein concentration of the supernatant using a BCA assay.[10]



- Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.[20]
- SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 μg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against IKZF2, CK1 α , and a loading control (e.g., β -actin) overnight at 4 $^{\circ}$ C.
- Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.[19]
- Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation at different DEG-77 concentrations.

Mandatory Visualizations

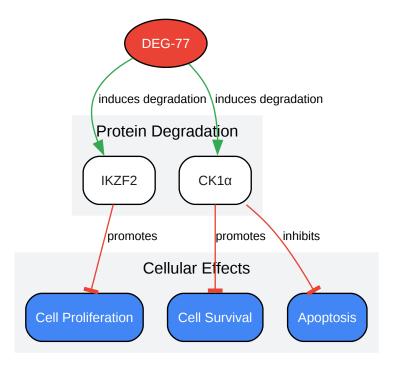




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Caption: Experimental workflow for evaluating **DEG-77** in MOLM-13 cells.





Simplified signaling pathway of DEG-77 in AML cells.

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Caption: Simplified signaling pathway of **DEG-77** in AML cells.

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